5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Description
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBJMCXWHXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368957 | |
| Record name | 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-43-3 | |
| Record name | 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted oxadiazoles with various functional groups.
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as amines.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that CMPO and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. In preliminary studies, CMPO has shown promise as an antiproliferative agent. For example, derivatives of oxadiazoles have been reported to inhibit cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and WiDr (colon cancer) with varying degrees of potency .
Case Study:
A series of synthesized oxadiazole derivatives were evaluated for their anticancer activity against multiple cell lines. One notable study reported that certain derivatives exhibited IC50 values ranging from 0.19 µM to 0.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating their potential as effective anticancer agents .
The biological activities attributed to CMPO include:
- Antimicrobial Properties: Compounds containing the oxadiazole moiety have been documented to possess antimicrobial effects, making them candidates for further exploration in the development of new antibiotics.
- Anti-inflammatory Effects: Some derivatives have shown potential anti-inflammatory activity, suggesting applications in treating inflammatory diseases .
Synthesis and Yield
The synthesis of CMPO typically involves cyclization reactions that yield high purity products often exceeding 90%. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed for characterization.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of CMPO derivatives. Research has indicated that the introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring can enhance biological activity. For instance, modifications at the para position have been linked to improved anticancer potency .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Substituted phenyl group | Anticancer activity |
| 5-(Methoxymethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | Methoxymethyl instead of chloromethyl | Antimicrobial properties |
| 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | Bromomethyl group | Potential anti-inflammatory effects |
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Materials Science: Its electronic properties can influence the behavior of materials, such as conductivity and optical properties.
Comparaison Avec Des Composés Similaires
Structural Analogues with Varying Aromatic Substitutents
Phenyl vs. Substituted Phenyl Groups
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a): Structure: Lacks the methoxy group; phenyl substituent at position 3. Synthesis: Yield (80%), ¹H NMR (δ 8.04–4.75), ESI-MS [M+H]⁺: 195 . Reactivity: Used in nucleophilic substitutions for coupling with carboxylic acids .
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) :
- Synthesis: Achieved via S-arylation; crystallized from DCM/methanol .
Electron-Withdrawing vs. Electron-Donating Groups
5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole :
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole :
Substituents at the Chloromethyl Position
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole :
3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole :
Thermal Stability and Energetic Performance
- Linked 1,2,4-Oxadiazole/1,2,5-Oxadiazole Salts :
Pharmacological Activity
- 3-Aryl-5-aryl-1,2,4-oxadiazoles :
Agrochemical Use
- 5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol: Application: Metconazole (fungicide) .
Data Tables
Substituent Effects on LogP and Reactivity
| Compound | LogP | Reactivity (Cl-CH₂) | Key Application |
|---|---|---|---|
| Target (2-methoxyphenyl) | 2.1 | High | Pharmaceutical intermediates |
| 6a (phenyl) | 1.8 | Moderate | Coupling reactions |
| 6b (p-tolyl) | 2.3 | Moderate | Agrochemicals |
| Trifluoromethyl derivative | 2.7 | Low | Energetic materials |
Activité Biologique
5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 110704-43-3) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antiparasitic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a chloromethyl group and a methoxy-substituted phenyl ring attached to the oxadiazole core. The molecular formula is CHClNO, with a molecular weight of approximately 224.65 g/mol. Its chemical properties include:
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 pathway |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | HCT-116 (colon cancer) | 0.87 | Inhibits cell proliferation |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | PC-3 (prostate cancer) | 0.24 | EGFR inhibition |
The compound's mechanism of action often involves inducing apoptosis in cancer cells through pathways involving p53 and caspase activation .
Antiparasitic Activity
In addition to its anticancer properties, oxadiazole derivatives have shown potential as antiplasmodial agents against Plasmodium falciparum, the malaria-causing parasite. A study highlighted the activity of various oxadiazole compounds with the following results:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazol-2-amines | Antiplasmodial | <0.50 | Effective against multi-drug resistant strains |
| This compound | Slow-action antiplasmodial | TBD | Requires further pharmacokinetic studies |
These findings suggest that while some oxadiazoles demonstrate potent activity against drug-resistant strains of P. falciparum, further optimization is needed for clinical application .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Anticancer Efficacy : A study evaluated a library of oxadiazoles against various cancer cell lines and found that certain compounds exhibited IC50 values in the low micromolar range against leukemia and solid tumors .
- Mechanism Studies : Molecular docking studies have shown that oxadiazoles can interact with critical enzymes involved in cancer progression and survival pathways .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the oxadiazole core can significantly enhance biological activity. For example, introducing specific substituents on the phenyl ring has been linked to improved potency against both cancer and parasitic targets .
Q & A
Basic: What synthetic methodologies are validated for synthesizing 5-(Chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole?
Answer:
The compound is typically synthesized via cyclocondensation of amidoxime intermediates with acyl chlorides. A validated route involves reacting 2-methoxyphenyl-substituted amidoximes with chloroacetyl chloride in pyridine under reflux (yield: ~76%) . Alternative protocols use microwave-assisted synthesis to reduce reaction time while maintaining yields >70% . Key steps include:
- Reagent selection : Pyridine as a base and solvent to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in dichloromethane .
- Characterization : Confirm structure via NMR (chloromethyl protons at δ ~4.6 ppm) and NMR (oxadiazole C=O at ~168 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-spectral approach is essential:
- IR spectroscopy : Detects oxadiazole ring vibrations (C=N stretch ~1600 cm, C-O-C ~1250 cm) .
- NMR : NMR identifies methoxy (δ ~3.8 ppm) and chloromethyl (δ ~4.6 ppm) groups. NMR confirms aromatic carbons (δ 110-150 ppm) and oxadiazole carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 220.65 for CHClNO) validate molecular weight .
- Elemental analysis : Ensures purity (>95% C, H, N content) .
Advanced: How can the reactivity of the chloromethyl group be optimized for selective substitutions?
Answer:
The chloromethyl group’s electrophilicity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates with amines/thiols .
- Catalysis : KI or tetrabutylammonium bromide (TBAB) accelerates SN2 reactions via halide exchange or phase transfer .
- Steric effects : Bulky substituents on the 2-methoxyphenyl ring may hinder substitution; computational modeling (DFT) predicts steric maps to guide design .
Example : Reaction with piperidine in DMF/TBAB achieves >90% substitution efficiency .
Advanced: How to resolve contradictions in reported yields from different synthetic protocols?
Answer:
Yield discrepancies often arise from:
- Reaction time/temperature : Prolonged heating (>2 hrs at 114°C) may degrade intermediates, reducing yields . Microwave-assisted synthesis (30 mins, 120°C) improves consistency .
- Byproduct formation : Unreacted acyl chlorides or hydrolyzed intermediates (e.g., carboxylic acids) require rigorous purification. TLC monitoring (hexane:EtOAc 7:3) identifies byproducts early .
- Scaling effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., 1.1:1 amidoxime:acyl chloride ratio) to maintain yields .
Advanced: What strategies are used to correlate structural features with bioactivity in derivatives?
Answer:
Structure-activity relationship (SAR) studies involve:
- Functional group variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH) substituents to modulate electronic effects. Derivatives are screened for antimicrobial/anti-inflammatory activity .
- Pharmacophore mapping : Overlay crystal structures (e.g., CCDC data for oxadiazole analogs) to identify key binding motifs .
- Data normalization : Use IC values from standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) to compare potency .
Advanced: How to address inconsistencies in crystallographic data for oxadiazole derivatives?
Answer:
Crystallographic contradictions (e.g., dihedral angles, packing motifs) are resolved by:
- Temperature control : Data collected at 295 K vs. 100 K may show conformational flexibility. Low-temperature studies reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl hydrogen bonds) to explain packing differences .
- Database cross-checking : Compare with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., refcode XOZPAK) .
Advanced: What safety protocols are critical for handling chloromethyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile chloro intermediates (boiling point ~180°C) .
- PPE : Nitrile gloves and goggles mandatory; chloromethyl groups are alkylating agents with potential mutagenicity .
- Waste disposal : Quench residual chloromethyl compounds with aqueous NaSO to detoxify before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
